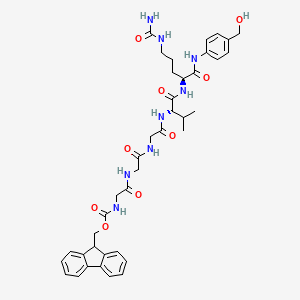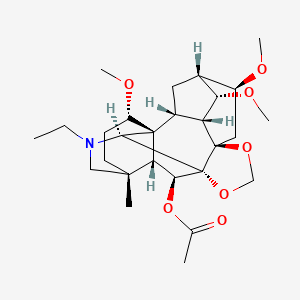
Rhodamine B PEG2-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodamine B PEG2-NH2 is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based PROTAC linker, which means it is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is characterized by its red fluorescence, making it a valuable tool in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Rhodamine B PEG2-NH2 typically involves the conjugation of Rhodamine B with a PEG2 linker that has an amine group. The process generally includes the following steps:
Activation of Rhodamine B: Rhodamine B is activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS).
Conjugation with PEG2-NH2: The activated Rhodamine B is then reacted with PEG2-NH2 under controlled conditions to form the final product
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of Rhodamine B are activated using DCC and NHS.
Large-Scale Conjugation: The activated Rhodamine B is then conjugated with PEG2-NH2 in large reactors, ensuring consistent quality and yield
Analyse Des Réactions Chimiques
Types of Reactions: Rhodamine B PEG2-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Conjugation Reactions: The PEG2 linker allows for conjugation with other molecules, such as proteins and peptides
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Conjugation: Reagents such as NHS esters and maleimides are used for conjugation reactions
Major Products:
Substituted Derivatives: Products formed from nucleophilic substitution reactions.
Conjugated Molecules: Products formed from conjugation reactions with proteins or peptides
Applications De Recherche Scientifique
Rhodamine B PEG2-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in cell imaging and tracking due to its red fluorescence.
Medicine: Utilized in the development of PROTACs for targeted protein degradation, which has therapeutic potential.
Industry: Applied in the production of fluorescent dyes and sensors
Mécanisme D'action
The mechanism of action of Rhodamine B PEG2-NH2 involves its role as a PROTAC linker:
Target Binding: The compound binds to a target protein through the Rhodamine B moiety.
E3 Ligase Recruitment: The PEG2 linker facilitates the recruitment of an E3 ubiquitin ligase to the target protein.
Protein Degradation: The ubiquitin-proteasome system is activated, leading to the degradation of the target protein .
Comparaison Avec Des Composés Similaires
Rhodamine B PEG2-NHS: Another PEG-based PROTAC linker with a similar structure but different functional group.
Rhodamine B PEG2-Maleimide: A compound with a maleimide group instead of an amine group, used for different conjugation reactions .
Uniqueness: Rhodamine B PEG2-NH2 is unique due to its amine group, which allows for versatile conjugation reactions. Its red fluorescence also makes it highly valuable for imaging applications .
Propriétés
Formule moléculaire |
C32H40ClN3O4 |
|---|---|
Poids moléculaire |
566.1 g/mol |
Nom IUPAC |
[9-[2-[2-(2-aminoethoxy)ethoxycarbonyl]phenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C32H40N3O4.ClH/c1-5-34(6-2)23-13-15-27-29(21-23)39-30-22-24(35(7-3)8-4)14-16-28(30)31(27)25-11-9-10-12-26(25)32(36)38-20-19-37-18-17-33;/h9-16,21-22H,5-8,17-20,33H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
BGFAOKRTFBNDRA-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCCOCCN.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide](/img/structure/B11931364.png)




![(3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-prop-2-enylnon-8-en-2-yl]-4,4,10,13-tetramethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7-diol](/img/structure/B11931399.png)
![[1-[5-[2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B11931408.png)
![{4-[2-(2-amino-3-methylbutanamido)-5-(carbamoylamino)pentanamido]phenyl}methyl N-{1-[(1-{[1-(2-{2-[(1-hydroxy-1-phenylpropan-2-yl)carbamoyl]-1-methoxy-2-methylethyl}pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)carbamoyl}-2-methylpropyl)carbamoyl]-2-methylpropyl}-N-methylcarbamate](/img/structure/B11931410.png)
![N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B11931430.png)




![heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate](/img/structure/B11931456.png)
